Cas no 2227895-26-1 (rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)
![rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid structure](https://ja.kuujia.com/scimg/cas/2227895-26-1x500.png)
rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1474971
- rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
- 2227895-26-1
-
- インチ: 1S/C27H32N2O5/c30-25(31)12-2-1-7-15-28-26(32)18-13-14-19(16-18)29-27(33)34-17-24-22-10-5-3-8-20(22)21-9-4-6-11-23(21)24/h3-6,8-11,18-19,24H,1-2,7,12-17H2,(H,28,32)(H,29,33)(H,30,31)/t18-,19+/m1/s1
- InChIKey: GRGIWHJWZHSWHD-MOPGFXCFSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CC[C@@H](C(NCCCCCC(=O)O)=O)C1)=O
計算された属性
- 精确分子量: 464.23112213g/mol
- 同位素质量: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 11
- 複雑さ: 691
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 105Ų
rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1474971-1.0g |
rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid |
2227895-26-1 | 1g |
$0.0 | 2023-06-06 |
rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid 関連文献
-
1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acidに関する追加情報
Introduction to Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic Acid (CAS No. 2227895-26-1)
Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid, identified by its CAS number 2227895-26-1, is a sophisticated compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, with its intricate structure, represents a pinnacle of synthetic chemistry and has promising applications in drug discovery and development.
The molecular structure of Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid is characterized by a complex arrangement of functional groups, including a cyclopentyl moiety and a fluorenyl group. These features contribute to its unique chemical properties and make it a valuable candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the benefits of complex molecular architectures. The compound Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid exemplifies this trend, as it combines multiple pharmacophoric elements that are known to enhance binding affinity and selectivity. This has led to its exploration as a potential lead compound in the development of new drugs targeting various diseases.
The synthesis of such intricate molecules is no small feat. It requires meticulous planning and execution, often involving multi-step organic reactions that are both challenging and rewarding. The presence of the (1R,3S)-cyclopentyl group in particular adds a layer of complexity to the synthesis, necessitating precise stereocontrol to ensure the correct configuration. This aspect has made the compound a subject of interest for synthetic chemists who are pushing the boundaries of organic synthesis.
One of the most compelling aspects of Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid is its potential as a building block for more complex drug candidates. The fluorenyl methoxy carbonyl (Fmoc) group is particularly noteworthy, as it is commonly used in peptide synthesis and can be readily modified or removed depending on the desired application. This flexibility makes the compound an attractive starting point for designing novel molecules with tailored properties.
Recent studies have begun to explore the pharmacological properties of derivatives of Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid. These investigations have revealed promising results in terms of biological activity, particularly in the context of enzyme inhibition and receptor binding. For instance, modifications to the cyclopentyl moiety have been shown to enhance binding affinity to certain targets, while alterations to the fluorenyl group can influence metabolic stability and pharmacokinetic profiles.
The role of computational chemistry in the study of such complex molecules cannot be overstated. Advanced computational methods are being employed to predict the behavior of Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid both in vitro and in silico. These tools help researchers understand how different structural features contribute to its overall activity and provide insights into potential optimization strategies. This interdisciplinary approach is crucial for accelerating the discovery process and bringing new drugs to market more efficiently.
In addition to its potential as a drug lead, Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid also serves as an important tool for academic research. Its complex structure provides a platform for studying fundamental principles in organic chemistry and medicinal chemistry. By investigating its properties and reactivity, researchers can gain valuable insights into how different molecular components interact and influence biological outcomes.
The future prospects for Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid are vast. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that target them effectively. The compound's unique structural features make it well-suited for addressing complex therapeutic challenges, particularly those involving multiple targets or intricate biological pathways.
In conclusion, Rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yli m m methoxy]carbonyl}amino)cyclopentyl)formamido}hexanoic acid (CAS No. 2227895261) represents a significant advancement in chemical pharmaceuticals. Its intricate structure and versatile functional groups make it a valuable asset in drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
2227895-26-1 (rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid) Related Products
- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)
- 2138154-80-8(5-Bromo-3-pentylthiophene-2-carboxylic acid)
- 1432680-83-5(2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate)
- 2757904-26-8(5-(2,2,2-Trifluoroacetamido)pent-2-ynoic acid)
- 341021-30-5(N-(3-acetylphenyl)morpholine-4-carboxamide)
- 1613049-64-1(methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate)
- 21296-92-4(2,3,5-Trimethyl-1H-indole)
- 1805150-02-0(4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine)
- 1262192-05-1((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)
- 2580096-26-8(rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate)




